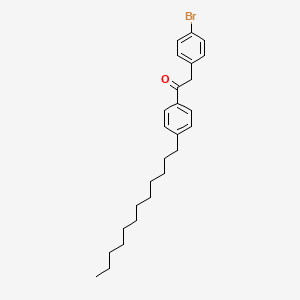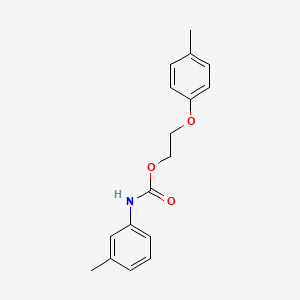
2-(4-Methylphenoxy)ethyl (3-methylphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylphenoxy)ethyl (3-methylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and chemical research. This particular compound features a combination of methylphenoxy and methylphenyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)ethyl (3-methylphenyl)carbamate typically involves the reaction of 2-(4-methylphenoxy)ethanol with 3-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
[ \text{2-(4-Methylphenoxy)ethanol} + \text{3-Methylphenyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-(4-Methylphenoxy)ethyl (3-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbamate derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while substitution reactions can produce various substituted carbamate derivatives.
科学研究应用
2-(4-Methylphenoxy)ethyl (3-methylphenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition or interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
作用机制
The mechanism of action of 2-(4-Methylphenoxy)ethyl (3-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and result in the compound’s observed effects.
相似化合物的比较
Similar Compounds
- Ethyl N-(2-methylphenyl)carbamate
- 2-(2-Methoxy-4-propenylphenoxy)ethyl N-(3-ethylphenyl)carbamate
- 2-(3-Methylphenoxy)ethyl N-(3-ethylphenyl)carbamate
Uniqueness
2-(4-Methylphenoxy)ethyl (3-methylphenyl)carbamate is unique due to its specific combination of methylphenoxy and methylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
62644-01-3 |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
2-(4-methylphenoxy)ethyl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C17H19NO3/c1-13-6-8-16(9-7-13)20-10-11-21-17(19)18-15-5-3-4-14(2)12-15/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
InChI 键 |
ZSVJCMDOOCPWJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCCOC(=O)NC2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)
![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)
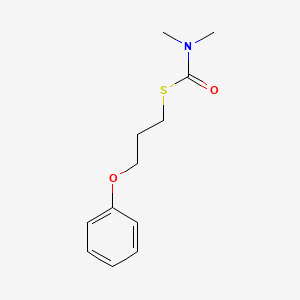
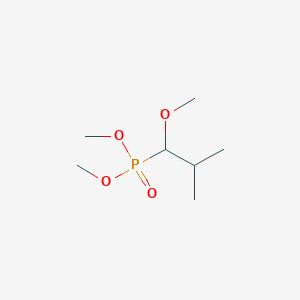
![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)

![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)
![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)
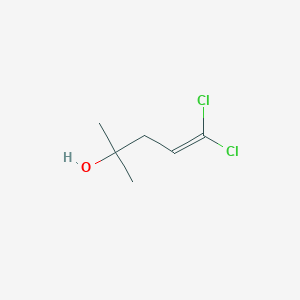

![1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14516295.png)
